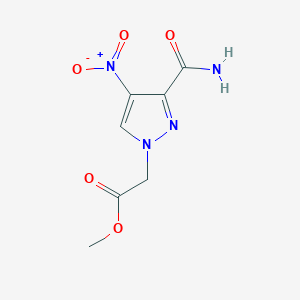

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H8N4O5 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be separated and purified. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ester group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon (Pd/C). The reactions typically occur under controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has shown potential as an inhibitor of cancer cell proliferation. Research published in Molecules highlights that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may be effective against various cancer types due to its ability to target specific cellular pathways .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. The presence of the nitro group in the structure is believed to enhance its biological activity. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can optimize its pharmacological properties. SAR studies are crucial for understanding how changes in the molecular structure affect biological activity. This knowledge can lead to the development of more effective drugs based on this compound .

Agricultural Applications

Pesticide Development

this compound has been explored for its potential use as a pesticide. The compound's ability to disrupt specific biochemical pathways in pests makes it a candidate for developing new agrochemicals. Research indicates that pyrazole derivatives can act as effective herbicides and insecticides, providing an environmentally friendly alternative to traditional chemical agents .

Plant Growth Regulation

In addition to pest control, there is emerging evidence that certain pyrazole derivatives can act as plant growth regulators. These compounds may enhance growth rates and improve resistance to environmental stressors, which is vital for sustainable agriculture practices .

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its application in creating polymers and composites with enhanced thermal stability and mechanical strength is under investigation. The incorporation of such compounds into materials science could lead to innovations in packaging, electronics, and construction materials .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate: shares similarities with other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This compound is characterized by its unique structural features, including a carbamoyl group and a nitro group, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₇H₈N₄O₅

- Molecular Weight : 228.16 g/mol

- CAS Number : 1823403-18-4

The presence of the nitro group is significant as it may undergo bioreduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components such as DNA and proteins . The carbamoyl group may enhance binding affinities to specific biological targets, further increasing the compound's therapeutic potential.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism of action is believed to involve disruption of microbial cell processes through interaction with essential enzymes or cellular structures .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. The nitro group allows for bioreductive activation, which can lead to cytotoxic effects on cancer cells. Initial studies have demonstrated its potential in inhibiting tumor growth, although further investigation is needed to elucidate the specific pathways involved .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some studies have reported comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate | C₇H₈N₄O₅ | Similar structure but different functional group positioning |

| Ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₀N₄O₅ | Ethyl ester variant with distinct properties |

| Methyl (4-nitro-1H-pyrazol-1-yl)acetate | C₆H₇N₃O₄ | Lacks the carbamoyl group; simpler structure |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds, making it a valuable candidate for further research and application development .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Study : A study screened various pyrazole derivatives against bacterial strains, finding that this compound exhibited significant inhibition against Staphylococcus aureus at concentrations as low as 40 µg/mL .

- Anticancer Research : In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines by inducing apoptosis, suggesting its potential as an anticancer agent .

- Anti-inflammatory Evaluation : Animal models showed that treatment with this compound significantly reduced edema in carrageenan-induced inflammation tests, indicating its effectiveness as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIVHRYGLCLAKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.